SIRT1 Inhibitory Potency vs. 2-Methyl Analog
The 2-chloro-6-carboxamide analog (CHIC-35/SIRT1 Inhibitor IV) demonstrates significantly higher SIRT1 inhibitory potency compared to a closely related 2-methyl-6-carboxamide analog. In fluorimetric assays, the target compound achieved an IC50 of 124 nM (0.124 µM), whereas the 2-methyl analog exhibited an IC50 of 640 nM under comparable assay conditions [1] [2]. This represents an approximately 5.2-fold increase in potency attributable to the 2-chloro substitution pattern.
| Evidence Dimension | SIRT1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 124 nM (0.124 µM) |
| Comparator Or Baseline | 2-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide analog: 640 nM (0.64 µM) |
| Quantified Difference | ~5.2-fold lower IC50 (higher potency) |
| Conditions | Fluorimetric assay using human full-length SIRT1 expressed in E. coli DE3 cells |
Why This Matters
Procurement of the correct 2-chloro analog is mandatory to achieve the potency required for robust target engagement in cellular assays, as the 2-methyl analog is substantially weaker.
- [1] Chemsrc. 848193-72-6 (CHIC35). SIRT1 IC50 = 0.124 µM. View Source
- [2] BindingDB BDBM50304356. 2-methyl analog SIRT1 IC50 = 640 nM. View Source
